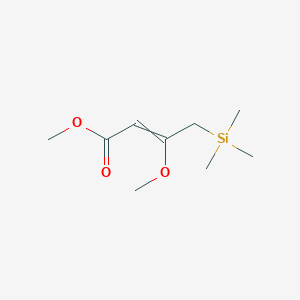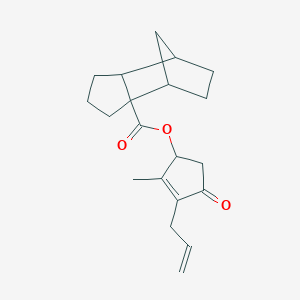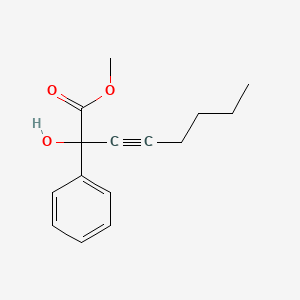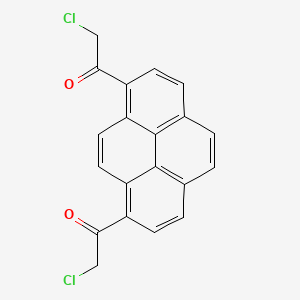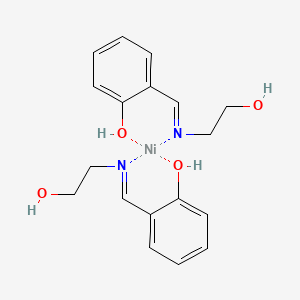
2-(2-hydroxyethyliminomethyl)phenol;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyethyliminomethyl)phenol;nickel is a coordination compound that consists of a nickel ion coordinated to a Schiff base ligand derived from 2-(2-hydroxyethyliminomethyl)phenol
Preparation Methods
The synthesis of 2-(2-hydroxyethyliminomethyl)phenol;nickel typically involves the reaction of nickel salts with the Schiff base ligand. The Schiff base ligand is prepared by the condensation of 2-hydroxybenzaldehyde with ethanolamine. The resulting ligand is then reacted with a nickel salt, such as nickel(II) acetate or nickel(II) chloride, under reflux conditions to form the desired coordination compound .
Chemical Reactions Analysis
2-(2-hydroxyethyliminomethyl)phenol;nickel undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, where the nickel center is reduced to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where ligands coordinated to the nickel center are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
2-(2-hydroxyethyliminomethyl)phenol;nickel has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyliminomethyl)phenol;nickel involves the coordination of the Schiff base ligand to the nickel center. This coordination stabilizes the nickel ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application of the compound. For example, in catalytic reactions, the nickel center acts as the active site for the reaction, facilitating the transformation of reactants to products .
Comparison with Similar Compounds
2-(2-hydroxyethyliminomethyl)phenol;nickel can be compared to other similar nickel coordination compounds, such as:
Nickel(II) acetylacetonate: This compound is also a nickel coordination complex but with acetylacetonate ligands instead of a Schiff base ligand.
Nickel(II) chloride: A simple nickel salt that can be used as a precursor for the synthesis of various nickel coordination compounds.
Nickel(II) ethylenediamine complex: A nickel coordination compound with ethylenediamine ligands. The uniqueness of this compound lies in its Schiff base ligand, which provides specific electronic and steric properties that influence its reactivity and applications.
Properties
CAS No. |
92280-97-2 |
|---|---|
Molecular Formula |
C18H22N2NiO4 |
Molecular Weight |
389.1 g/mol |
IUPAC Name |
2-(2-hydroxyethyliminomethyl)phenol;nickel |
InChI |
InChI=1S/2C9H11NO2.Ni/c2*11-6-5-10-7-8-3-1-2-4-9(8)12;/h2*1-4,7,11-12H,5-6H2; |
InChI Key |
ZWLLVEFPLSMBMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCO)O.C1=CC=C(C(=C1)C=NCCO)O.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




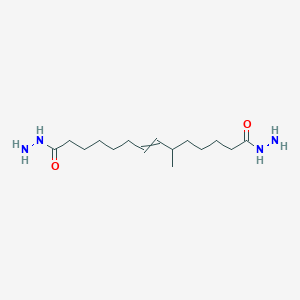
![1-[(Z)-3-phenylprop-2-enoxy]propylbenzene](/img/structure/B14352284.png)
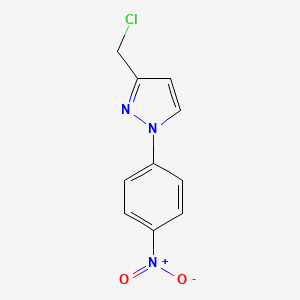
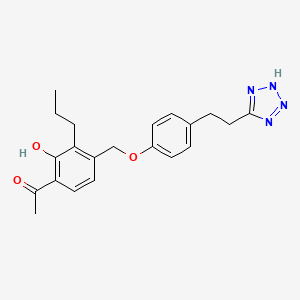
![2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione](/img/structure/B14352323.png)

